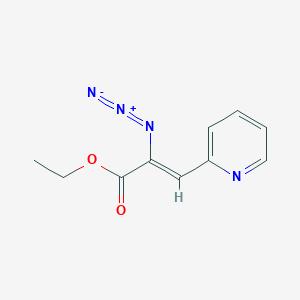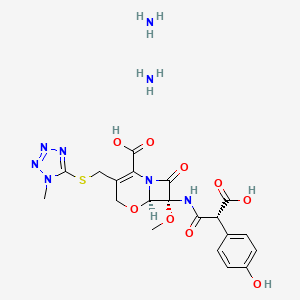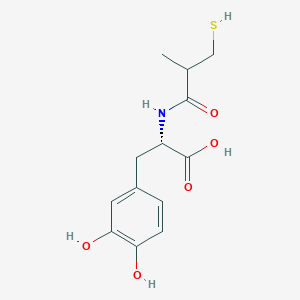
3-Hydroxy-N-(2-methyl-3-sulfanylpropanoyl)-L-tyrosine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Hydroxy-N-(2-methyl-3-sulfanylpropanoyl)-L-tyrosine is a chemical compound known for its unique structure and potential applications in various fields. This compound is a derivative of L-tyrosine, an amino acid that plays a crucial role in protein synthesis and various metabolic pathways.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-N-(2-methyl-3-sulfanylpropanoyl)-L-tyrosine typically involves multiple steps, starting from L-tyrosine. The process includes the introduction of a hydroxyl group at the 3-position and the attachment of a 2-methyl-3-sulfanylpropanoyl group to the nitrogen atom. Specific reagents and catalysts are used to facilitate these transformations under controlled conditions, such as temperature and pH.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as chromatography and crystallization are employed to purify the final product.
化学反応の分析
Types of Reactions
3-Hydroxy-N-(2-methyl-3-sulfanylpropanoyl)-L-tyrosine undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The sulfanyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
科学的研究の応用
3-Hydroxy-N-(2-methyl-3-sulfanylpropanoyl)-L-tyrosine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for potential therapeutic effects, such as antioxidant and anti-inflammatory properties.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
作用機序
The mechanism of action of 3-Hydroxy-N-(2-methyl-3-sulfanylpropanoyl)-L-tyrosine involves its interaction with specific molecular targets and pathways. The hydroxyl and sulfanyl groups play a crucial role in these interactions, influencing the compound’s reactivity and biological activity. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
3-Hydroxy-L-tyrosine: Lacks the 2-methyl-3-sulfanylpropanoyl group.
N-(2-methyl-3-sulfanylpropanoyl)-L-tyrosine: Lacks the hydroxyl group at the 3-position.
Uniqueness
3-Hydroxy-N-(2-methyl-3-sulfanylpropanoyl)-L-tyrosine is unique due to the presence of both the hydroxyl group and the 2-methyl-3-sulfanylpropanoyl group. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
特性
CAS番号 |
79617-70-2 |
|---|---|
分子式 |
C13H17NO5S |
分子量 |
299.34 g/mol |
IUPAC名 |
(2S)-3-(3,4-dihydroxyphenyl)-2-[(2-methyl-3-sulfanylpropanoyl)amino]propanoic acid |
InChI |
InChI=1S/C13H17NO5S/c1-7(6-20)12(17)14-9(13(18)19)4-8-2-3-10(15)11(16)5-8/h2-3,5,7,9,15-16,20H,4,6H2,1H3,(H,14,17)(H,18,19)/t7?,9-/m0/s1 |
InChIキー |
TUHGYAFFOPTRGU-NETXQHHPSA-N |
異性体SMILES |
CC(CS)C(=O)N[C@@H](CC1=CC(=C(C=C1)O)O)C(=O)O |
正規SMILES |
CC(CS)C(=O)NC(CC1=CC(=C(C=C1)O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


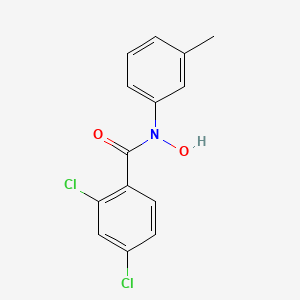
![Ethanone, 1-[4-(tributylstannyl)phenyl]-](/img/structure/B14430374.png)


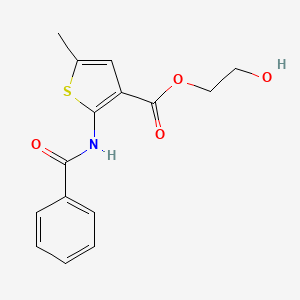
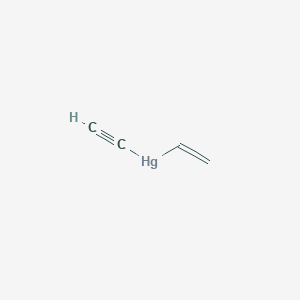
![1H-Inden-1-one, 2-[(3-bromophenyl)methylene]-2,3-dihydro-](/img/structure/B14430402.png)
![3-[2-(Phenanthren-9-yl)ethenyl]thiophene](/img/structure/B14430407.png)
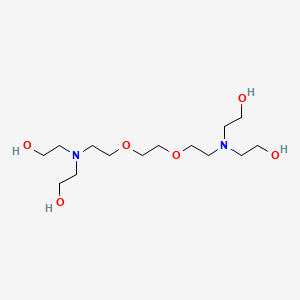
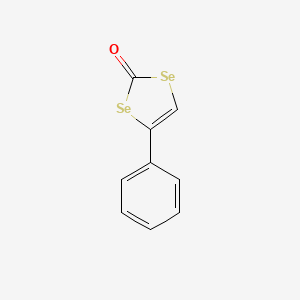
![6-{(Hydroxyamino)[2-hydroxy-4-(octan-2-yl)phenyl]methylidene}-3-(octan-2-yl)cyclohexa-2,4-dien-1-one](/img/structure/B14430416.png)
![1,3,5-Trimethyl-2-{[(oxo-lambda~4~-sulfanylidene)(2,4,6-trimethylphenyl)methyl]sulfanyl}benzene](/img/structure/B14430420.png)
